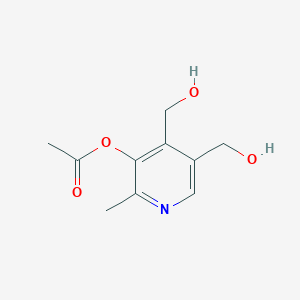
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate is a chemical compound with a pyridine ring substituted with hydroxymethyl groups at the 4 and 5 positions, a methyl group at the 2 position, and an acetate group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with formaldehyde and a suitable catalyst to introduce the hydroxymethyl groups at the 4 and 5 positions. The resulting intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include aldehyde or carboxylic acid derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted derivatives (from substitution reactions).
科学研究应用
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4,5-Bis(hydroxymethyl)-2-methylpyridine: Lacks the acetate group, making it less reactive in certain chemical reactions.
2-Methyl-3-pyridinecarboxylic acid: Precursor to the compound, with a carboxylic acid group instead of hydroxymethyl groups.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate is unique due to the presence of both hydroxymethyl and acetate groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
63186-90-3 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC 名称 |
[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl] acetate |
InChI |
InChI=1S/C10H13NO4/c1-6-10(15-7(2)14)9(5-13)8(4-12)3-11-6/h3,12-13H,4-5H2,1-2H3 |
InChI 键 |
RUDCQWZVKKGTHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1OC(=O)C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


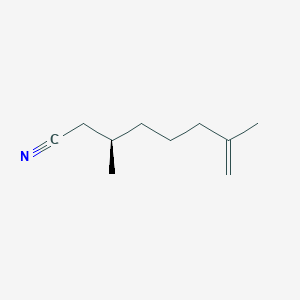
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
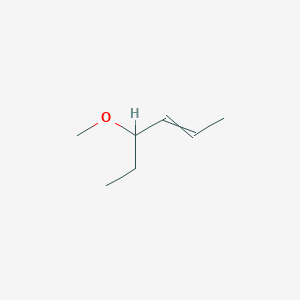
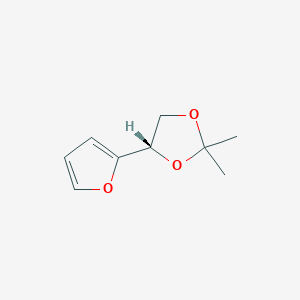
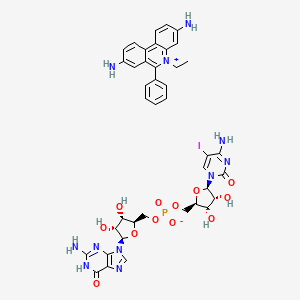
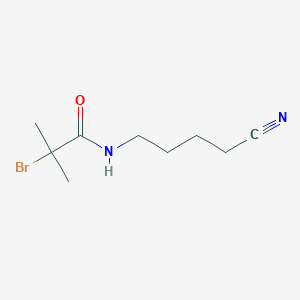
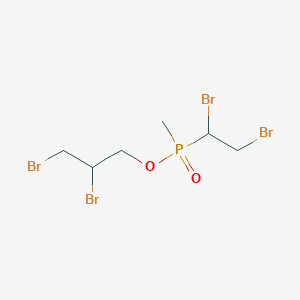
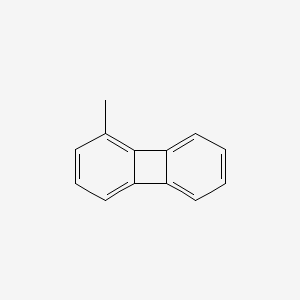

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)


